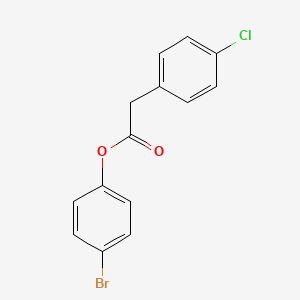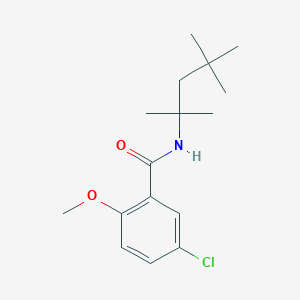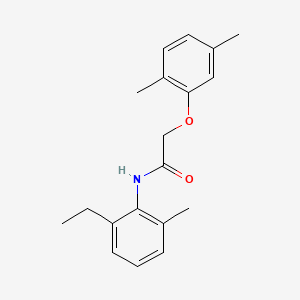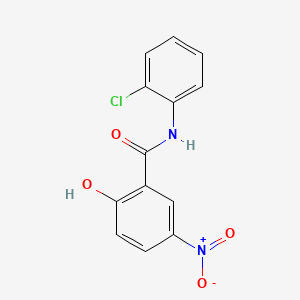![molecular formula C11H15Cl2N3O B5699302 N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea, commonly known as diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of urea herbicides, which are known for their effectiveness in controlling broadleaf and grassy weeds. Diuron has been used in a variety of crops, including cotton, sugarcane, citrus, and vegetables. The purpose of
Mecanismo De Acción
Diuron inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. This prevents the transfer of electrons from water to NADP+, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce enough energy to sustain its growth and eventually dies.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It can cause a decrease in chlorophyll content, reduce photosynthetic activity, and inhibit the growth of roots and shoots. Diuron has also been shown to affect the activity of certain enzymes involved in plant metabolism, such as peroxidase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a commonly used herbicide in laboratory experiments due to its effectiveness in controlling the growth of weeds. However, there are some limitations to its use. For example, diuron can be toxic to some non-target organisms, such as aquatic plants and algae. Additionally, the use of diuron in laboratory experiments may not accurately reflect its effects in the field, where conditions such as soil type, temperature, and rainfall can affect its efficacy.
Direcciones Futuras
There are several areas of research that could be explored in the future related to diuron. One potential area of research is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of research could be the investigation of the long-term effects of diuron on soil health and microbial communities. Additionally, the use of diuron in combination with other herbicides could be explored as a way to increase its efficacy and reduce the risk of resistance development in weeds.
In conclusion, diuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants and has been shown to be effective in controlling a variety of weeds. While diuron has advantages for laboratory experiments, there are limitations to its use and future research is needed to explore new herbicides and investigate the long-term effects of diuron on soil health and microbial communities.
Métodos De Síntesis
Diuron can be synthesized through the reaction of 2,3-dichlorophenyl isocyanate with dimethylamine in the presence of a solvent such as toluene. The reaction yields diuron as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a variety of weeds, including annual and perennial grasses and broadleaf weeds. Diuron works by inhibiting photosynthesis in plants, which leads to a decrease in chlorophyll production and ultimately, the death of the plant.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[2-(dimethylamino)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3O/c1-16(2)7-6-14-11(17)15-9-5-3-4-8(12)10(9)13/h3-5H,6-7H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCDWRPSCJOVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)




![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)